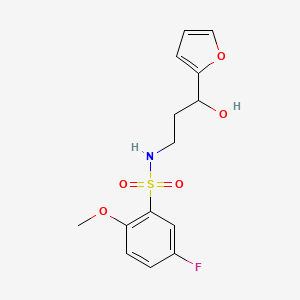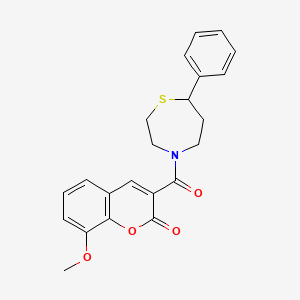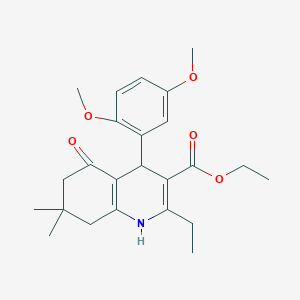![molecular formula C15H16N2O4 B2493843 1-(2-methoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2119223-82-2](/img/structure/B2493843.png)
1-(2-methoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrimidine Core in Medicinal Chemistry
The pyrimidine core, closely related to the compound of interest, plays a crucial role in the synthesis of various medicinal and pharmaceutical compounds due to its bioavailability and synthetic applicability. Hybrid catalysts have expanded the scope for synthesizing pyrimidine scaffolds, including derivatives like furo[3,4-d]pyrimidine, through a one-pot multicomponent reaction. These catalysts range from organocatalysts, metal catalysts, to green solvents, highlighting the versatility of pyrimidine derivatives in drug development and synthetic chemistry (Parmar, Vala, & Patel, 2023).
Anticancer Applications
Pyrimidine derivatives have been extensively studied for their anticancer potential, with numerous patents and research articles underscoring their efficacy in various scaffolds. These compounds exhibit their therapeutic effects through a range of mechanisms, indicating their ability to interact with diverse biological targets. The significant number of patents published on pyrimidine-based anticancer agents highlights the continuous interest in exploring these compounds as future drug candidates (Kaur et al., 2014).
Anti-inflammatory Activities
Substituted tetrahydropyrimidine derivatives have shown promising in vitro anti-inflammatory activity, further emphasizing the therapeutic potential of pyrimidine derivatives. The structure-activity relationship (SAR) of these compounds provides insights into designing novel anti-inflammatory agents with enhanced efficacy and reduced toxicity (Gondkar, Deshmukh, & Chaudhari, 2013).
Optoelectronic Applications
Beyond medicinal chemistry, pyrimidine derivatives, particularly those related to quinazolines and pyrimidines, have found applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating the broad applicability of the pyrimidine core in both pharmaceutical and material science domains (Lipunova et al., 2018).
Future Directions
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-8-7-17-11-9-21-14(18)12(11)13(16-15(17)19)10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNURXFARURIXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2493760.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2493761.png)
![3-[(furan-2-yl)methyl]-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2493762.png)
![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2493765.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)
![1-[(2,5-dimethylphenyl)methyl]-N-ethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B2493768.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2493771.png)
![1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2493773.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)
![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)
